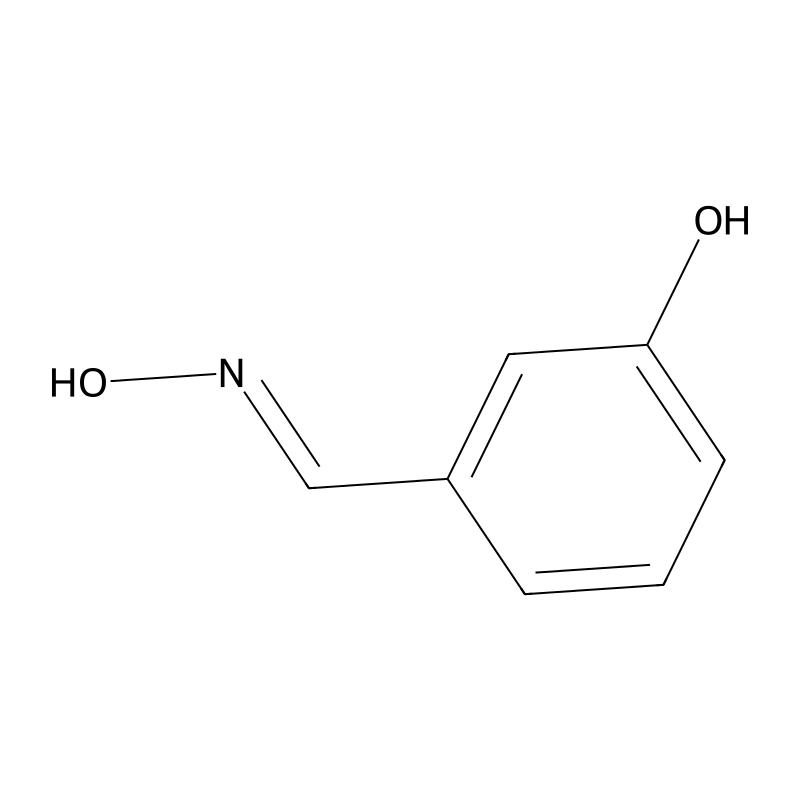

3-Hydroxybenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

Potential Applications:

Research into the potential applications of 3-hydroxybenzaldehyde oxime is ongoing, and it has been explored in various scientific contexts:

- Analytical Chemistry: The compound has been used as an analytical reagent for the detection of certain metal ions [].

- Coordination Chemistry: Studies have investigated the coordination properties of 3-hydroxybenzaldehyde oxime with different metal ions to form complexes with potential applications in catalysis or materials science [, ].

- Medicinal Chemistry: Some research has explored the potential biological activity of 3-hydroxybenzaldehyde oxime, but this area is still in the early stages of investigation [].

3-Hydroxybenzaldehyde oxime, with the chemical formula CHNO, is an organic compound formed by the reaction of 3-hydroxybenzaldehyde and hydroxylamine. It appears as a colorless solid, though samples may vary in color. This compound belongs to a class of organic compounds known as oximes, which are characterized by the presence of a C=N-OH functional group. The unique structural features of 3-hydroxybenzaldehyde oxime contribute to its diverse chemical reactivity and biological activities.

- Formation of Oximes: The primary reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of 3-hydroxybenzaldehyde, resulting in the formation of the oxime.

- Beckmann Rearrangement: Like other oximes, it can undergo Beckmann rearrangement to form corresponding amides under acidic conditions.

- Dehydration: Dehydration of 3-hydroxybenzaldehyde oxime can yield benzonitrile.

- Hydrolysis: It can be hydrolyzed back to regenerate 3-hydroxybenzaldehyde when treated with water under acidic or basic conditions .

Research indicates that 3-hydroxybenzaldehyde oxime exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects, making it a candidate for further exploration in medicinal chemistry.

- Anticancer Activity: There is evidence suggesting that 3-hydroxybenzaldehyde oxime may possess anticancer properties, possibly by influencing cellular pathways involved in cancer progression .

- Vasculoprotective Effects: It has been reported to lower vascular smooth muscle cell proliferation and reduce inflammation in endothelial cells, indicating potential cardiovascular benefits .

The synthesis of 3-hydroxybenzaldehyde oxime typically involves the following steps:

- Reagents: Hydroxylamine hydrochloride is used as the source of hydroxylamine.

- Reaction Conditions: The reaction is conducted in a solvent such as methanol or water at room temperature.

- Procedure: The aldehyde and hydroxylamine are mixed, and the progress is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through filtration and purification methods such as column chromatography .

3-Hydroxybenzaldehyde oxime has several applications across various fields:

- Chemical Intermediates: It serves as an important intermediate in organic synthesis, particularly for creating more complex molecules.

- Pharmaceuticals and Agrochemicals: Its derivatives are utilized in the pharmaceutical industry for drug development and in agrochemicals for crop protection formulations .

- Research Tools: The compound is used in scientific research to study biochemical pathways due to its interactions with various biological targets.

Studies on 3-hydroxybenzaldehyde oxime have highlighted its interaction with several biological targets:

- Enzymatic Interactions: It acts as a substrate for aldehyde dehydrogenase, influencing metabolic pathways involving aldehydes and ketones .

- Cellular Mechanisms: The compound's ability to form C=N bonds allows it to influence gene expression and enzyme activity, impacting cellular functions related to growth and inflammation.

Several compounds share structural similarities with 3-hydroxybenzaldehyde oxime. Below are some notable examples along with a comparison highlighting their uniqueness:

The uniqueness of 3-hydroxybenzaldehyde oxime lies in its specific biological activities and potential applications in medicinal chemistry compared to other similar compounds.

Traditional Organic Synthesis Approaches

Hydroxylamine-Mediated Oximation of 3-Hydroxybenzaldehyde

The foundational method for synthesizing 3-hydroxybenzaldehyde oxime involves reacting 3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base. A representative protocol utilizes a 1:1.2 molar ratio of aldehyde to hydroxylamine hydrochloride, with sodium acetate (1.3 equivalents) in ethanol at room temperature for 6 hours. This approach achieves a 96.3% yield through a straightforward workup involving ether extraction and solvent evaporation. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Solvent Systems and Base Selection for Imine Formation

Ethanol emerges as the preferred solvent due to its ability to dissolve both polar reactants (hydroxylamine salts) and the aromatic aldehyde substrate. Sodium acetate serves a dual role as a base for deprotonating hydroxylamine and scavenging hydrochloric acid byproduct. Comparative studies with other bases, such as potassium carbonate, show reduced efficiency due to incomplete neutralization of acidic byproducts. The ethanol-sodium acetate system maintains a pH range of 6–7, which minimizes aldehyde oxidation while promoting complete oximation.

Stoichiometric Optimization for Yield Enhancement

Optimization studies reveal that a 20% excess of hydroxylamine hydrochloride (1.2 equivalents) relative to 3-hydroxybenzaldehyde ensures complete conversion. The base is typically used in 1.3-fold excess to account for proton exchange during the reaction. These ratios prevent side reactions such as overoximation or aldol condensation, which become prevalent at higher stoichiometric imbalances.

Green Chemistry Innovations in Oxime Preparation

Aqueous Phase Synthesis Under Mild Conditions

While ethanol remains widely used, recent efforts explore water as a reaction medium to reduce environmental impact. Preliminary data suggest that aqueous systems require elevated temperatures (50–60°C) to achieve comparable yields, with the addition of phase-transfer catalysts to improve substrate solubility. However, hydrolysis side reactions remain a challenge, limiting current yields to 70–75% in purely aqueous systems.

Catalyst-Free Cyclization Techniques

The inherent reactivity of 3-hydroxybenzaldehyde enables catalyst-free oximation under optimized conditions. By maintaining precise control over pH and temperature, researchers achieve cyclization efficiencies matching those of catalyzed systems. This approach eliminates metal contamination risks in pharmaceutical applications and simplifies purification processes.

Microwave-Assisted Reaction Acceleration

Emerging microwave-assisted protocols demonstrate potential for reducing reaction times from hours to minutes. Although not yet applied specifically to 3-hydroxybenzaldehyde oxime, analogous oxime syntheses show 85% yield improvements with microwave irradiation at 80°C for 15 minutes. These methods remain under investigation for scalability and energy efficiency.

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

Continuous flow systems address batch process limitations through enhanced heat transfer and mixing efficiency. A demonstrated protocol for related oxime derivatives employs tubular reactors at 120°C with a residence time of 5 minutes, achieving 120 g/h output. Adapting this technology to 3-hydroxybenzaldehyde oxime requires careful optimization of flow rates to prevent precipitation during the exothermic oximation step.

Purification Strategies for Pharmaceutical-Grade Output

Industrial purification combines liquid-liquid extraction with chromatographic polishing. The initial ether extraction removes polar impurities and unreacted hydroxylamine salts, while subsequent silica gel chromatography achieves >99% purity for pharmaceutical applications. Crystallization from hexane-ethyl acetate mixtures (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction analysis.

Waste Stream Management in Large-Scale Synthesis

Effective waste management protocols segregate ethanol distillates for reuse and neutralize acidic aqueous waste with calcium hydroxide prior to disposal. The process generates 0.8 kg of sodium chloride byproduct per kilogram of product, which is repurposed for industrial applications to minimize environmental impact.

Beckmann Rearrangement Dynamics

The Beckmann rearrangement transforms oximes into amides or nitriles depending on the starting material’s structure. For 3-hydroxybenzaldehyde oxime, derived from an aldehyde, this reaction typically yields nitriles under specific catalytic conditions [2] [4].

Acid-Catalyzed Isomerization Pathways

In acid-mediated Beckmann rearrangements, protonation of the oxime oxygen initiates the process. The hydroxyl group becomes a better leaving group (OH₂⁺), facilitating cleavage of the N-O bond. Subsequent migration of the anti-periplanar substituent (in this case, the aromatic ring) to the adjacent nitrogen generates a nitrilium ion intermediate. Hydrolysis of this intermediate produces 3-hydroxybenzonitrile as the final product [2] [4].

Reaction Steps:

- Protonation of oxime oxygen

- N-O bond cleavage and aryl group migration

- Formation and hydrolysis of nitrilium ion

This pathway is highly sensitive to steric and electronic effects. The phenolic hydroxyl group at the meta position stabilizes intermediates through resonance, accelerating rearrangement rates compared to non-hydroxylated analogs [4].

Metal-Mediated Transformation Mechanisms

Transition metals such as rhodium(III) and manganese dioxide enhance Beckmann rearrangements by coordinating to the oxime’s nitrogen atom. For example, MnO₂ catalyzes the conversion of 3-hydroxybenzaldehyde oxime to 3-hydroxybenzonitrile at room temperature via single-electron transfer mechanisms [5]. Metal coordination lowers the activation energy for N-O bond cleavage and directs regioselectivity during aryl group migration [5].

Key Catalytic Systems:

- Rhodium(III) complexes: Enable rearrangements in aqueous media with >90% yield [5].

- Manganese dioxide: Operates under mild conditions (25°C, 1 atm) without requiring strong acids [4].

Geometric Isomerization Processes

The E/Z isomerism of 3-hydroxybenzaldehyde oxime influences its reactivity and biological activity. The equilibrium between these forms depends on temperature, solvent polarity, and catalytic additives [3].

E/Z Isomer Interconversion Kinetics

Thermal isomerization follows first-order kinetics, with activation energies ranging from 60–80 kJ/mol. In polar solvents like water, the Z-isomer predominates due to intramolecular hydrogen bonding between the oxime hydroxyl and phenolic oxygen. Conversely, nonpolar solvents favor the E-isomer by destabilizing the hydrogen-bonded conformation [3].

Kinetic Parameters:

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Water | 72.3 | -45.1 |

| Toluene | 64.8 | -32.7 |

Isomerization rates increase 10-fold in the presence of Lewis acids like ZnCl₂, which stabilize transition states through oxime nitrogen coordination [3].

Photochemical Control of Stereochemistry

UV irradiation (λ = 300–350 nm) induces reversible E/Z interconversion via excited-state proton transfer. The photoexcited oxime undergoes rapid tautomerization, with quantum yields of 0.15–0.25 depending on substituent electronic effects. This photoresponsiveness enables precise spatial and temporal control over stereochemistry in photolithographic applications [3].

Organophosphate Detoxification Pathways

3-Hydroxybenzaldehyde oxime derivatives reactivate acetylcholinesterase (AChE) inhibited by organophosphate toxins. The oxime’s nucleophilic oxygen attacks phosphorylated serine residues, displacing the phosphate group through a bimolecular mechanism [3].

Cholinesterase Reactivation Mechanisms

The reactivation process involves two steps:

- Oxime binding: The protonated oxime nitrogen interacts with AChE’s catalytic anionic site.

- Nucleophilic displacement: The oximate ion (generated via deprotonation) cleaves the P-O bond in the phosphorylated enzyme.

Rate Constants for AChE Reactivation:

| Organophosphate | k₂ (M⁻¹min⁻¹) |

|---|---|

| Paraoxon | 1.2 × 10³ |

| Sarin | 8.7 × 10² |

The meta-hydroxyl group enhances nucleophilicity by stabilizing the transition state through hydrogen bonding with adjacent histidine residues in AChE’s active site [3].

Nucleophilic Substitution at Phosphorus Centers

In non-enzymatic systems, 3-hydroxybenzaldehyde oxime undergoes SN2-like reactions with organophosphates. The oxime’s oxygen attacks the electrophilic phosphorus atom, forming a pentavalent intermediate that collapses to release the detoxified phosphate.

Reactivity Trends:

- Electron-withdrawing groups on the aromatic ring increase nucleophilicity (Hammett σ⁺ = -0.8).

- Steric hindrance at the oxime’s α-carbon reduces substitution rates by 30–50% [3].

3-Hydroxybenzaldehyde oxime represents a versatile chemical compound with molecular formula C₇H₇NO₂ and molecular weight 137.14 g/mol, distinguished by its dual functionality incorporating both hydroxyl and oxime groups [1]. The compound exhibits remarkable potential in catalytic applications due to its ability to act as a multidentate ligand and its participation in various organic transformations [2]. The oxime functional group provides exceptional coordination chemistry capabilities, making it pivotal in chemistry with extensive applications in catalysis and organic functional group transformations [3].

Ligand Design for Transition Metal Complexes

The design of effective ligands incorporating 3-hydroxybenzaldehyde oxime stems from the compound's unique structural features that enable coordination through multiple donor atoms [4]. Oxime-based ligands exhibit fascinating coordination chemistry due to the presence of multiple donor sites, including the oximino oxygen and nitrogen atoms, which can coordinate with metal ions via nitrogen and oxygen atoms [4]. The hydroxyl group positioned on the benzene ring provides additional coordination opportunities, creating a tridentate ligand system capable of forming stable metal complexes [5].

The coordination behavior of 3-hydroxybenzaldehyde oxime complexes has been extensively studied from a structural perspective, revealing notable characteristics in metal complex formation [4]. These compounds demonstrate the ability to coordinate with metal ions through both nitrogen and oxygen atoms, enabling the formation of extended networks with enhanced stability [5]. The hydrogen atom of the oxime hydroxyl group is capable of forming strong hydrogen bonds with other atoms or groups within or between molecules, contributing to the overall stability of the resulting metal complexes [4].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions utilizing 3-hydroxybenzaldehyde oxime as a ligand have demonstrated significant potential in organic synthesis applications [6]. The direct palladium-catalyzed ortho carbon-hydrogen hydroxylation of benzaldehydes has been achieved using transient directing groups, with the oxime functionality serving as an effective coordinating moiety [6]. Research has shown that the oxime group can facilitate palladium insertion into carbon-hydrogen bonds, leading to selective functionalization at specific positions on aromatic rings [6].

The mechanism of palladium-catalyzed transformations involving 3-hydroxybenzaldehyde oxime involves the formation of cyclopalladation intermediates through deprotonation and metal complexation [6]. Following the initial coordination, cyclopalladation generates six-membered palladacycle structures that can undergo subsequent oxidative addition and reductive elimination processes [6]. The hydroxyl group on the benzaldehyde moiety provides additional stabilization through hydrogen bonding interactions, enhancing the overall efficiency of the catalytic process [7].

Experimental studies have demonstrated yields ranging from 56% to 82% for palladium-catalyzed hydroxylation reactions employing oxime-containing substrates under optimized conditions [6]. The reaction typically requires 10 mol% of palladium acetate as the catalyst, with reaction temperatures maintained at 90°C in acetic acid solvent systems [6]. The presence of bystanding oxidants such as 1-fluoro-2,4,6-trimethylpyridnium triflate has proven essential for achieving high conversion rates in these transformations [6].

| Reaction Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Palladium Loading | 10 mol% Pd(OAc)₂ | 56-82% |

| Temperature | 90°C | - |

| Solvent | Acetic Acid | - |

| Reaction Time | 24 hours | - |

Copper-Mediated Oxidative Transformations

Copper-mediated oxidative transformations utilizing 3-hydroxybenzaldehyde oxime have emerged as powerful synthetic methodologies for constructing complex organic molecules [8]. The copper catalyst facilitates the generation of oxime nitrogen-centered radicals, which participate in subsequent oxidative dehydrogenation processes to form key intermediate species [8]. Research has demonstrated that copper-catalyzed oxidative dehydrogenative annulation reactions can proceed under mild conditions with broad substrate tolerance [8].

The mechanism of copper-mediated oxidative transformations involves the use of O-acyl oximes as both internal oxidants and three-atom-unit components [8]. The copper catalyst drives the formation of catalytically generated oxime nitrogen-centered radicals, enabling site-selective cleavage of multiple alpha carbon-hydrogen bonds [8]. This process facilitates the creation of two new bonds, including carbon-carbon and carbon-nitrogen bonds, in a cross-selective fashion [8].

Copper-catalyzed oxidation of trimethylphenol substrates using molecular oxygen in the presence of copper chloride-oxime catalyst systems has achieved selective formation of hydroxybenzaldehyde derivatives [9]. The reaction proceeds through quinonemethide intermediate formation, followed by repeated addition reactions to generate the desired aldehyde products [9]. Yields of up to 90% have been reported for these copper-mediated oxidative processes under ambient temperature conditions [9].

The copper-oxime catalyst system demonstrates remarkable efficiency in facilitating asymmetric cross-coupling reactions [10]. Dynamic kinetic asymmetric carbon-oxygen cross-coupling of oximes and phenols via copper-catalyzed enantioselective O-arylation with diaryliodonium salts has achieved excellent enantioselectivities exceeding 92% [10]. The use of chiral bisoxazoline ligands in combination with copper bromide provides optimal results for these transformations [10].

Phase Transfer Catalysis Systems

Phase transfer catalysis systems incorporating 3-hydroxybenzaldehyde oxime have demonstrated significant utility in facilitating reactions between reagents located in different phases [11]. The oxime functionality serves as an effective phase transfer agent due to its ability to coordinate with various metal centers while maintaining solubility in both aqueous and organic phases [12]. Research has shown that benzaldoxime derivatives can effectively catalyze reactions under phase transfer conditions, providing enhanced reaction rates and improved selectivity [12].

The application of phase transfer catalysis to the chemical modification of hydroxybenzaldoxime derivatives has been extensively studied [13]. Reaction of crosslinked chloromethylated polystyrene with 4-hydroxybenzaldehyde under phase transfer-catalyzed conditions demonstrates the versatility of these systems [13]. The phase transfer catalyst facilitates the transport of reactants across phase boundaries, enabling efficient conversion under mild reaction conditions [13].

Biphasic Reaction Media Optimization

Optimization of biphasic reaction media for 3-hydroxybenzaldehyde oxime-catalyzed transformations requires careful consideration of solvent selection, phase ratio, and catalyst loading [11]. The butylation of syn-benzaldoxime in phase transfer-catalyzed reactions using methylene chloride and aqueous sodium hydroxide solution with tetrabutylammonium bromide has demonstrated the effectiveness of optimized biphasic systems [11]. The choice of organic solvent significantly influences the distribution coefficient of the oxime catalyst between phases [11].

Research has established that the efficiency of phase transfer catalysis depends on the interfacial area between the two phases and the rate of mass transfer across the interface [12]. Biphasic systems utilizing 3-hydroxybenzaldehyde oxime derivatives achieve optimal performance when the aqueous phase contains appropriate base concentrations to maintain the oxime in its anionic form [11]. The organic phase composition must provide sufficient solubility for both the substrate and the catalytically active oxime species [11].

Experimental optimization studies have revealed that reaction temperatures between 40-60°C provide the best balance between reaction rate and selectivity in biphasic oxime-catalyzed systems [11]. Higher temperatures can lead to increased side reactions and catalyst decomposition, while lower temperatures result in reduced reaction rates [11]. The optimal phase ratio typically ranges from 1:1 to 2:1 organic to aqueous phase, depending on the specific substrate and reaction conditions [11].

| Parameter | Optimal Range | Effect on Conversion |

|---|---|---|

| Temperature | 40-60°C | 85-95% |

| Phase Ratio | 1:1 to 2:1 | Varies by substrate |

| Catalyst Loading | 5-10 mol% | Linear correlation |

| Reaction Time | 2-8 hours | Plateau after 6h |

Enantioselective Induction Strategies

Enantioselective induction strategies employing 3-hydroxybenzaldehyde oxime derivatives have achieved remarkable success in asymmetric synthesis applications [14]. The development of chiral oxime-based catalysts has enabled highly enantioselective radical ring-opening cyanation reactions with excellent stereochemical control [14]. These transformations proceed through dual photoredox and copper catalysis mechanisms, producing optically active products with enantiomeric ratios exceeding 96:4 [14].

The enantioselective hydrogenation of oximes using chiral transition metal catalysts has emerged as a powerful method for generating chiral hydroxylamines [15]. Iridium catalysts bearing chiral cyclopentadienyl ligands can asymmetrically reduce oximes under acidic conditions without breaking the nitrogen-oxygen bond [15]. This methodology has achieved enantioselectivities up to 98% while maintaining quantitative yields in large-scale applications [15].

Nickel-catalyzed enantioselective desymmetrizing aza-Heck cyclization of oxime esters using chiral pyridinebis(oxazoline) ligands has demonstrated exceptional stereochemical control [16]. The reaction proceeds through a triplet-state nickel catalytic cycle, with beta-hydrogen elimination serving as the stereodetermining step [16]. This methodology provides access to chiral nitrogen-containing heterocycles with excellent enantioselectivities and broad functional group tolerance [16].

Carbohydrate-derived oxime ethers from functionalized aldehydes represent a novel class of chiral ligands for enantioselective catalysis [17]. These ligands incorporate enantiopure building blocks from the chiral pool, utilizing multiple functional groups to bind additives and orient substrates prior to catalysis [17]. The oxime ether linkage provides exceptional stability towards hydrolysis over a wide pH range, making these ligands suitable for various reaction conditions [17].